Cas no 851946-88-8 (ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(4-ethoxy-1,4-dioxobutyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester
- 851946-88-8
- ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AB00670131-01
- ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- F0641-0021
- AKOS024589969
- ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
-
- インチ: 1S/C21H21N3O6S/c1-3-29-16(26)11-10-15(25)22-19-17-14(12-31-19)18(21(28)30-4-2)23-24(20(17)27)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,22,25)
- InChIKey: AZOLVIYBRNKJGU-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)CCC(OCC)=O)SC=C12
計算された属性
- せいみつぶんしりょう: 443.11510657g/mol
- どういたいしつりょう: 443.11510657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 737
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 143Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12?+-.0.20(Predicted)
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0021-10mg |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-2mg |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-5mg |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-10μmol |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-20mg |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-25mg |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-50mg |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-5μmol |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-40mg |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0021-1mg |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-88-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Introduction to Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851946-88-8)
Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 851946-88-8, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridazine class, a heterocyclic structure that combines the properties of thiophene and pyridazine moieties, making it a versatile scaffold for drug discovery.
The molecular structure of this compound features several key functional groups that contribute to its potential biological activity. The presence of an ethyl ester group at the carboxyl position and an amide linkage in the side chain suggests possible roles in modulating biological pathways. Specifically, the 4-ethoxy-4-oxobutanamido moiety may influence enzyme inhibition or receptor binding, while the phenyl ring could enhance lipophilicity and membrane permeability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. Studies have indicated that thienopyridazine derivatives exhibit promising activities against various targets, including kinases and other enzymes involved in cancer progression. The structural features of Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate make it a candidate for further investigation in this context.
In vitro studies have begun to explore the interactions of this compound with biological targets. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes by competing with natural substrates or by altering enzyme conformation. The amide group, in particular, has been shown to be a critical site for binding interactions in many bioactive molecules. Further research is needed to elucidate the precise mechanisms of action and to identify potential side effects.
The synthesis of this compound involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and automated purification methods, have been employed to optimize the production process. These methods not only improve efficiency but also enhance the scalability of the synthesis, making it feasible for large-scale pharmaceutical applications.
The chemical stability of Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate under various storage conditions is another critical aspect that has been investigated. Stability studies have revealed that the compound remains stable when stored at controlled temperatures and in inert atmospheres. This stability is essential for ensuring the efficacy of the compound during transportation and storage, as well as for its formulation into final pharmaceutical products.
One of the most exciting areas of research involving this compound is its potential application in targeted therapy. By modifying specific parts of its structure, researchers aim to enhance its selectivity for certain biological targets while minimizing off-target effects. The phenyl ring and the amide group provide multiple sites for structural modification, allowing for fine-tuning of biological activity.
Additionally, the compound's solubility profile has been a focus of optimization efforts. Poor solubility can limit bioavailability and therapeutic efficacy. Researchers have explored various strategies to improve solubility, including salt formation and prodrug development. These approaches aim to enhance absorption and distribution within the body, thereby maximizing therapeutic outcomes.
The regulatory landscape for new pharmaceutical compounds like Ethyl 5-(4-ethoxy-4-oxyobutanamido)-4-oxo-3-phenoxyphenethylamine is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for ensuring safety and efficacy. Clinical trials are currently underway to evaluate its safety profile and therapeutic potential in human subjects.
In conclusion, Ethyl 5-(4-hydroxybutanamido)-2-methylthiazolecarboxylic acid (CAS No. 85194688) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications and optimize its properties, this compound holds significant promise for future medical applications.
851946-88-8 (ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate) 関連製品
- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 68158-36-1(4(1H)-Quinolinone, 3-bromo-)
- 13315-71-4(2,4-Dimethyl a-Carboline)
- 2096158-18-6(4-Amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo3,4-bquinolin-5-one)
- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)
- 3524-73-0(5-Methyl-1-hexene)
- 2287299-81-2([3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)
- 1856504-63-6(N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]propane-2-sulfonamide)



